5-Bromo-2-chlorobenzyl alcohol

Description

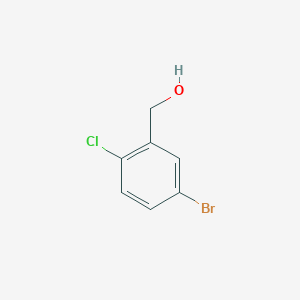

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBQPIVMBDOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408070 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149965-40-2 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chlorobenzyl alcohol synthesis mechanism

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzyl Alcohol

This guide provides a comprehensive technical overview of the synthetic pathways and core chemical mechanisms for producing 5-Bromo-2-chlorobenzyl alcohol (C₇H₆BrClO), a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, chemists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, ensuring a deep and practical understanding of the synthesis process.

Strategic Overview: Retrosynthetic Analysis

The synthesis of 5-Bromo-2-chlorobenzyl alcohol logically begins with a retrosynthetic approach, dissecting the target molecule to identify plausible starting materials and reaction pathways. The primary alcohol functional group is a key disconnection point, readily formed through the reduction of an aldehyde or a carboxylic acid. This leads to two primary precursor molecules: 5-bromo-2-chlorobenzaldehyde and 5-bromo-2-chlorobenzoic acid.

The substituted aromatic ring itself can be constructed via electrophilic aromatic substitution on a simpler, commercially available precursor. 2-chlorobenzoic acid presents an ideal starting material due to the predictable directing effects of its substituents, allowing for regioselective bromination.

Core Synthesis Pathway: From 2-Chlorobenzoic Acid

A robust and widely employed route commences with 2-chlorobenzoic acid, proceeding through bromination followed by reduction. This pathway is advantageous due to the high regioselectivity of the bromination step and the well-established protocols for the reduction of carboxylic acids.

Mechanism: Electrophilic Aromatic Substitution (Bromination)

The critical first step is the regioselective bromination of 2-chlorobenzoic acid to yield 5-bromo-2-chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the outcome is governed by the electronic directing effects of the substituents already on the aromatic ring.[3]

-

Directing Effects of Substituents:

-

Chloro Group (-Cl): The chlorine atom is an ortho, para-director. While it deactivates the ring towards electrophilic attack through its strong negative inductive effect (-I), its lone pairs can donate electron density through a positive resonance effect (+R), stabilizing the intermediate sigma complex when attack occurs at the ortho and para positions.[4][5]

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.

-

-

Regioselectivity Analysis: The positions available for substitution are C3, C4, C5, and C6.

-

The -Cl group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

-

The -COOH group at C1 directs to the C3 and C5 (meta) positions. The C5 position is uniquely favored, being meta to the carboxylic acid and para to the chlorine atom. This convergence of directing effects leads to the preferential formation of the 5-bromo isomer.[6] Using N-bromosuccinimide (NBS) in concentrated sulfuric acid is an effective method, improving selectivity and reducing costs.[7][8]

-

Mechanism: Reduction of Carboxylic Acid to Alcohol

The conversion of 5-bromo-2-chlorobenzoic acid to 5-bromo-2-chlorobenzyl alcohol requires a potent reducing agent capable of reducing a carboxylic acid.

-

Reagent Selection:

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that readily converts carboxylic acids to primary alcohols.[9] However, it is highly reactive with protic solvents (like water) and requires stringent anhydrous conditions.

-

Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent, typically used for aldehydes and ketones.[10][11] It does not reduce carboxylic acids under standard conditions. However, a system of sodium borohydride combined with sulfuric acid can effectively achieve this reduction with an improved safety profile compared to LiAlH₄.[7]

-

-

Reduction Mechanism (using LiAlH₄):

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.

-

Coordination & Hydride Attack: The aluminum hydride species coordinates to the carbonyl oxygen. A subsequent intramolecular hydride transfer to the carbonyl carbon forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating an O-AlH₂ species to form the corresponding aldehyde (5-bromo-2-chlorobenzaldehyde).

-

Final Reduction: The aldehyde is rapidly reduced by another equivalent of LiAlH₄ via nucleophilic addition of a hydride to the carbonyl carbon, forming an alkoxide.

-

Protonation: An acidic workup protonates the alkoxide to yield the final product, 5-bromo-2-chlorobenzyl alcohol.

-

Alternative Pathway: Reduction of 5-Bromo-2-chlorobenzaldehyde

If 5-bromo-2-chlorobenzaldehyde is used as the starting material, the synthesis simplifies to a single reduction step. This aldehyde is a valuable intermediate itself, used in the synthesis of several diabetes medications.[7][12]

-

Mechanism: Nucleophilic Addition (Hydride Reduction of an Aldehyde) The reduction of an aldehyde to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[13][14]

-

Nucleophilic Attack: The hydride ion (H⁻), delivered from the BH₄⁻ complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[14] This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: During the reaction or subsequent workup, the negatively charged alkoxide ion is protonated by the solvent (e.g., methanol or water) to yield the primary alcohol.[10]

-

Quantitative Data & Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Role |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 138-140 | Starting Material |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 155-157 | Intermediate |

| 5-Bromo-2-chlorobenzyl alcohol | C₇H₆BrClO | 221.48 | 56-58[1] | Final Product |

Yields for these reactions are typically high, with reports of up to 80-85% for the bromination step and over 90% for the reduction steps under optimized conditions.[7][8]

Experimental Protocols

Warning: These procedures involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Synthesis of 5-Bromo-2-chlorobenzoic Acid[8]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-chlorobenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 8-10 volumes).

-

Dissolution: Stir the mixture at room temperature until the solid is completely dissolved.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.05 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC or HPLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: The precipitated white solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield crude 5-bromo-2-chlorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., aqueous methanol).[8]

Protocol B: Synthesis of 5-Bromo-2-chlorobenzyl alcohol (from the Carboxylic Acid)[9]

-

Reaction Setup: Assemble a dry three-necked flask under an inert atmosphere (e.g., nitrogen) and equip it with a magnetic stirrer, dropping funnel, and reflux condenser.

-

Reagent Suspension: Add lithium aluminum hydride (LiAlH₄) (approx. 2.5-3.0 eq) to anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve the 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be further purified by recrystallization or column chromatography.

References

-

Masterson, D. S. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

-

ChemBK. (2024). 5-Bromo-2-chlorobenzyl alcohol. [Link]

-

OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. [Link]

-

Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

- Unknown Source. Grignard Reaction.

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

- Unknown Source. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.

-

Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Chemistry Stack Exchange. (2019). Confusion about orienting effects in o-chlorotoluene. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

- Unknown Source. 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti.

-

Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

-

Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube. [Link]

-

Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

-

Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]

- Google Patents. (n.d.).

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chlorobenzyl bromide. [Link]

- Unknown Source.

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Organic Syntheses Procedure. (n.d.). 3. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Unknown Source. (2017).

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. [Link]

-

Khan Academy. (2012). Synthesis of alcohols using Grignard reagents I (video). [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

Stenutz. (n.d.). 5-bromo-2-chlorobenzyl alcohol. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. people.wou.edu [people.wou.edu]

- 7. Page loading... [guidechem.com]

- 8. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 12. 189628-37-3|5-Bromo-2-chlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chlorobenzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

5-Bromo-2-chlorobenzyl alcohol, also known by its IUPAC name (5-Bromo-2-chlorophenyl)methanol, is a halogenated aromatic alcohol. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, makes it a valuable and versatile intermediate in organic synthesis. The presence of three distinct functional groups—the primary alcohol, the aromatic ring, and the carbon-halogen bonds—provides multiple reaction sites for building complex molecular architectures. This guide offers a comprehensive overview of its core physicochemical properties, analytical characterization, reactivity, and handling, providing a critical knowledge base for its application in research and development, particularly within the pharmaceutical and agrochemical sectors.[1]

Chemical Structure:

IUPAC Name: (5-Bromo-2-chlorophenyl)methanol CAS Number: 149965-40-2[2][3] Molecular Formula: C₇H₆BrClO[1][4] Molecular Weight: 221.48 g/mol [2][4]

Core Physicochemical Properties

The physical and chemical properties of 5-Bromo-2-chlorobenzyl alcohol are fundamental to its handling, reaction setup, and purification. These properties are summarized in the table below. It is crucial to note the discrepancy in reported melting points, which likely stems from variances in sample purity or analytical methodology across different suppliers. The range of 92-96 °C is the most commonly cited value in literature from major chemical suppliers for high-purity samples.[1]

| Property | Value | Source(s) |

| Appearance | White to off-white or slightly yellow crystalline solid | [1][2] |

| Melting Point | 92-96 °C (lit.) | [1] |

| 94 °C | [2][4] | |

| 56-58 °C | [1] | |

| Boiling Point | 295.8 ± 25.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents) | [1] |

| pKa | 13.69 ± 0.10 (Predicted) | [1] |

| Density | 1.685 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.605 (Predicted) | [1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-Bromo-2-chlorobenzyl alcohol. Based on its structure, the following spectral characteristics are expected:

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous evidence for the compound's structure.

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (~7.0-7.6 ppm). The proton at C6 (ortho to the CH₂OH group) will likely appear as a doublet. The proton at C4 (between the Br and Cl) will be a doublet of doublets, and the proton at C3 (ortho to the Cl) will appear as a doublet.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.7 ppm. The deshielding is due to the adjacent oxygen atom and the aromatic ring.[5]

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 1.5-4.0 ppm. This signal will disappear upon shaking the sample with D₂O.[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

O-H Stretch: A characteristic broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[5]

-

C-O Stretch: A strong band for the primary alcohol C-O bond should appear around 1050 cm⁻¹.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aromatic C=C Bends: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.[5]

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution pattern. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex and highly characteristic isotopic pattern for the molecular ion [M]⁺ and fragment ions. The primary molecular ion peak would be observed at m/z 220, 222, and 224, corresponding to the different isotopic combinations.

Experimental Protocols for Property Determination

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: While a traditional melting point apparatus provides a range, DSC offers higher precision and thermodynamic data. It measures the heat flow required to raise the sample temperature, providing a sharp endothermic peak corresponding to the melting transition. This method is less subjective and can reveal sample impurities through peak broadening or the appearance of multiple transitions.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 5-Bromo-2-chlorobenzyl alcohol into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

-

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 120 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated peak area corresponds to the enthalpy of fusion.

Self-Validation: The sharpness of the DSC peak is a strong indicator of purity. A broad peak suggests the presence of impurities. The result should be compared against literature values from reliable sources.

Caption: Workflow for Melting Point Determination using DSC.

Protocol 2: Sample Preparation for NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds as it is aprotic and does not have exchangeable protons that would interfere with the analyte's -OH signal. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (0.00 ppm).

Methodology:

-

Sample Weighing: Weigh approximately 10-20 mg of 5-Bromo-2-chlorobenzyl alcohol directly into a clean, dry NMR tube.

-

Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Dissolution: Cap the NMR tube and gently vortex or invert it several times until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Self-Validation: After obtaining the spectrum, integration of the proton signals should correspond to the number of protons in the structure (e.g., the ratio of aromatic to benzylic protons should be 3:2).

Reactivity and Stability

-

Alcohol Reactivity: The primary benzylic alcohol is a key reactive site. It can be readily oxidized to form 5-bromo-2-chlorobenzaldehyde or further to 5-bromo-2-chlorobenzoic acid using appropriate oxidizing agents. It can also undergo esterification with carboxylic acids or acylation with acid chlorides.[6]

-

Aromatic Ring Reactivity: The benzene ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the chlorine and bromine atoms.

-

Stability and Storage: 5-Bromo-2-chlorobenzyl alcohol is a stable solid under standard laboratory conditions. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][7]

Caption: Key reaction pathways for 5-Bromo-2-chlorobenzyl alcohol.

Applications in Research and Development

The primary application of 5-Bromo-2-chlorobenzyl alcohol is as a key building block in multi-step organic syntheses. In the context of drug discovery and development, it serves as a precursor for synthesizing more complex active pharmaceutical ingredients (APIs). The chlorine and bromine atoms can be modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of novel molecular scaffolds.[8] Its use has also been noted in the synthesis of intermediates for pesticides and herbicides.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-2-chlorobenzyl alcohol.

-

Hazards: Causes skin and serious eye irritation.[7][9] May cause respiratory irritation.[7] The substance is classified as a combustible solid.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] Use in a well-ventilated area or under a fume hood.

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7][9]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]

-

Ingestion: Rinse mouth with water and seek immediate medical advice.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

References

-

ChemBK. (2024). 5-Bromo-2-chlorobenzyl alcohol. Retrieved from [Link]

-

Stenutz. (n.d.). 5-bromo-2-chlorobenzyl alcohol. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. labproinc.com [labproinc.com]

- 3. scbt.com [scbt.com]

- 4. 5-bromo-2-chlorobenzyl alcohol [stenutz.eu]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-chlorobenzyl Alcohol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2-chlorobenzyl alcohol (CAS No. 149965-40-2) is a halogenated aromatic alcohol that serves as a pivotal intermediate in modern organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, critical applications in drug discovery—most notably as a key building block for SGLT2 inhibitors like Dapagliflozin and Empagliflozin—and essential safety and handling information. The content is structured to deliver actionable insights for laboratory and process development applications, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

5-Bromo-2-chlorobenzyl alcohol, also known by its IUPAC name (5-Bromo-2-chlorophenyl)methanol, is a white to off-white crystalline solid at room temperature.[1][2] The presence of a hydroxyl group, a chloro substituent, and a bromo substituent provides a unique combination of chemical reactivity and physical characteristics. Its core properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 149965-40-2 | [1][3][4][5][6][7] |

| Molecular Formula | C₇H₆BrClO | [3][4][6] |

| Molecular Weight | 221.48 g/mol | [3][4][6] |

| IUPAC Name | (5-Bromo-2-chlorophenyl)methanol | [3] |

| Appearance | White to almost white powder or crystal | [1][8] |

| Melting Point | 92-96 °C | [3][8] |

| Solubility | Insoluble in water; soluble in organic solvents. | [9] |

| Purity (Typical) | >97% (GC) | [1][3][8] |

| InChI Key | SCHBQPIVMBDOQF-UHFFFAOYSA-N | [3] |

| SMILES String | OCc1cc(Br)ccc1Cl | [3] |

Synthesis and Manufacturing Pathways

The synthesis of 5-Bromo-2-chlorobenzyl alcohol is not typically a single-step process from simple precursors. Instead, it is efficiently prepared via a two-stage pathway that begins with the selective bromination of 2-chlorobenzoic acid to form the key intermediate, 5-bromo-2-chlorobenzoic acid, followed by the reduction of the carboxylic acid to the corresponding benzyl alcohol.

Stage 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid

The primary challenge in this stage is achieving regioselectivity. The chloro group at position 2 is an ortho-, para-director. To favor bromination at the C-5 position (para to the chloro group) and minimize the formation of other isomers, specific brominating systems are employed. A robust method reported in the patent literature involves using N-bromosuccinimide (NBS) in a strong acid medium like sulfuric acid.[10]

Logical Causality: The use of concentrated sulfuric acid as a solvent and catalyst protonates the carbonyl group of 2-chlorobenzoic acid, which further deactivates the ring towards electrophilic substitution. However, the directing effects of the chlorine atom still guide the incoming electrophile (Br+) primarily to the para position (C-5), leading to the desired product. The addition of inhibitors like sodium sulfide can further suppress the formation of the 4-bromo isomer.[11]

Stage 2: Reduction to 5-Bromo-2-chlorobenzyl Alcohol

Once the 5-bromo-2-chlorobenzoic acid intermediate is synthesized and purified, the carboxylic acid functional group is reduced to a primary alcohol. This is a standard transformation in organic chemistry.

Experimental Protocol: Reduction of 5-Bromo-2-chlorobenzoic Acid

Causality Behind Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols. Tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the starting material and its stability in the presence of the strong reducing agent. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent LiAlH₄ from reacting with atmospheric moisture. The workup procedure with water and sodium hydroxide is a standard Fieser workup designed to safely quench excess hydride and precipitate aluminum salts as a filterable solid.

Materials:

-

5-Bromo-2-chlorobenzoic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride powder at 0 °C (ice bath).

-

Substrate Addition: 5-Bromo-2-chlorobenzoic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching (Workup): The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% NaOH solution.

-

'3x' mL of water.

-

-

Filtration and Extraction: The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl acetate. The filtrate is collected.

-

Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is redissolved in ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting solid, 5-Bromo-2-chlorobenzyl alcohol, is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

DOT Diagram: Synthesis Workflow

Caption: Two-stage synthesis of 5-Bromo-2-chlorobenzyl alcohol.

Key Applications in Drug Discovery and Development

The primary value of 5-Bromo-2-chlorobenzyl alcohol lies in its role as a structural precursor for high-value pharmaceutical targets. The C-Br bond serves as a handle for introducing aryl or other groups via metal-catalyzed cross-coupling reactions or lithiation, while the benzyl alcohol can be used in etherification or other modifications.

Cornerstone Intermediate for SGLT2 Inhibitors

5-Bromo-2-chlorobenzyl alcohol is derived from 5-bromo-2-chlorobenzoic acid, a crucial starting material for the synthesis of a class of blockbuster antidiabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[12][13]

-

Dapagliflozin and Empagliflozin: Patents explicitly detail synthetic routes to Dapagliflozin and Empagliflozin that start with 5-bromo-2-chlorobenzoic acid.[1][9][13] In these multi-step syntheses, the acid is first converted to an intermediate like 5-bromo-2-chloro-4'-ethoxydiphenylmethane. This intermediate then undergoes a key C-C bond-forming reaction where the bromine atom is replaced by the glucose moiety, ultimately leading to the final drug structure.[4][14] The conversion of the benzoic acid to the benzyl alcohol is a related pathway to access similar key intermediates.

DOT Diagram: Role in SGLT2 Inhibitor Synthesis

Caption: Logical flow from the core intermediate to SGLT2 inhibitors.

Analytical and Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets or doublets of doublets in the range of δ 7.2-7.6 ppm. The proton at C-6 (ortho to the CH₂OH) will likely be a doublet, the proton at C-4 (ortho to the Br) will be a doublet of doublets, and the proton at C-3 will be a doublet.

-

Benzylic Protons (2H): A singlet or a doublet (if coupled to the hydroxyl proton) will appear around δ 4.7 ppm for the -CH₂- group.

-

Hydroxyl Proton (1H): A broad singlet will appear, with a chemical shift that can vary (typically δ 1.5-2.5 ppm) depending on concentration and sample purity (water content).

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-142 ppm). This includes four CH carbons and two quaternary carbons (C-Br and C-Cl).

-

Benzylic Carbon (1C): A signal for the -CH₂- carbon is expected around δ 62-65 ppm.

Expected Infrared (IR) Spectroscopy Data

-

O-H Stretch: A strong, broad absorption band characteristic of an alcohol's hydroxyl group will be present in the region of 3200-3600 cm⁻¹.[13]

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks for the benzylic CH₂ group will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory when handling 5-Bromo-2-chlorobenzyl alcohol. Information synthesized from multiple safety data sheets (SDS) provides the following guidance.

-

Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation.[1][9] May cause skin and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][4] Use in a well-ventilated area or under a chemical fume hood.[1]

-

Handling: Avoid breathing dust.[1] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[1]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances.[1] Keep the container tightly closed when not in use.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[4][9]

Conclusion

5-Bromo-2-chlorobenzyl alcohol is more than a simple chemical reagent; it is an enabling building block for the synthesis of complex, life-saving pharmaceuticals. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate for researchers and process chemists. Understanding its synthesis from 2-chlorobenzoic acid, its critical role in the production of SGLT2 inhibitors, and the necessary safety precautions for its handling allows scientists to leverage its full potential in drug discovery and development programs.

References

-

ChemBK. (2024, April 9). 5-Bromo-2-chlorobenzyl alcohol. Retrieved from [Link]

-

Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 5, 375-379. Retrieved from [Link]

-

Iqbal, J., et al. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 675-684. Retrieved from [Link]

-

Stenutz. (n.d.). 5-bromo-2-chlorobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

- Google Patents. (2019). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid - Spectral Information. Retrieved from [Link]

-

Chemsrc. (n.d.). (5-Bromo-2-chlorophenyl)methanol. Retrieved from [Link]

- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

-

Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

- Google Patents. (2018). US9902751B2 - Process for the preparation of empagliflozin.

- Google Patents. (2018). CN108530408A - The method for preparing Dapagliflozin.

- Google Patents. (2015). CN105153137A - Preparation method of empagliflozin.

-

Justia Patents. (2017). Processes for the preparation of empagliflozin. Retrieved from [Link]

- Google Patents. (2021). CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method.

-

WIPO Patentscope. (n.d.). 107652278 Synthesis process for empagliflozin. Retrieved from [Link]

- Google Patents. (2023). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (2020). Preparation method of 5-bromo-2-chlorobenzoic acid.

- Google Patents. (2020). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

Sources

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum [chemicalbook.com]

- 3. US9902751B2 - Process for the preparation of empagliflozin - Google Patents [patents.google.com]

- 4. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]

- 5. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]

- 10. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR [m.chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 13. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 14. public.pensoft.net [public.pensoft.net]

solubility of 5-Bromo-2-chlorobenzyl alcohol in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chlorobenzyl Alcohol in Organic Solvents

Abstract

This technical guide offers a comprehensive analysis of the solubility characteristics of 5-Bromo-2-chlorobenzyl alcohol, a key intermediate in pharmaceutical and agrochemical synthesis. Given the absence of extensive quantitative solubility data in public literature, this document establishes a predicted solubility profile by drawing parallels with structurally analogous halogenated benzyl alcohols and applying fundamental physicochemical principles. We provide a detailed, field-proven experimental protocol for the precise determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed to be an essential resource for researchers, chemists, and drug development professionals, providing the theoretical foundation and practical tools necessary for handling, formulation, and reaction optimization involving this compound.

Introduction and Physicochemical Profile

5-Bromo-2-chlorobenzyl alcohol (CAS No: 149965-40-2) is a solid, white crystalline compound with a molecular formula of C₇H₆BrClO.[1] Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its physical properties, among which solubility is paramount. The successful execution of synthesis, purification, and formulation protocols hinges on the selection of an appropriate solvent system.

The molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar, halogen-heavy benzene ring, imparts a dualistic nature to its solubility, which will be explored in detail. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-2-chlorobenzyl Alcohol

| Property | Value | Source(s) |

| CAS Number | 149965-40-2 | [1][2] |

| Molecular Formula | C₇H₆BrClO | [1][2] |

| Molecular Weight | 221.48 g/mol | [1][2] |

| Appearance | White to off-white solid/crystal | [1] |

| Melting Point | 92-96 °C | [2][3][4] |

| General Solubility | Insoluble in water, soluble in organic solvents | [3] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This axiom posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of 5-Bromo-2-chlorobenzyl alcohol provides two key regions influencing its solubility:

-

The Polar Hydroxyl Group (-CH₂OH): This functional group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).

-

The Halogenated Aromatic Ring (C₆H₃BrCl-): The benzene ring itself is nonpolar and lipophilic. The addition of bromine and chlorine atoms further increases its molecular weight and van der Waals surface area, enhancing its interaction with nonpolar solvents through London dispersion forces.

Therefore, a balance between these two features determines the compound's solubility in a given solvent. Compared to the parent compound, benzyl alcohol, which has moderate water solubility (approx. 4 g/100 mL), the increased lipophilicity from the halogen substituents in 5-Bromo-2-chlorobenzyl alcohol leads to its observed insolubility in water.[3][6][7]

Figure 1: A diagram illustrating the interactions between the functional regions of 5-Bromo-2-chlorobenzyl alcohol and different solvent classes, governing its solubility based on the "like dissolves like" principle.

Inferred Solubility Profile

While specific quantitative data is lacking, an inferred solubility profile can be constructed based on the principles above. This serves as a practical starting point for solvent screening.

Table 2: Predicted Solubility Profile of 5-Bromo-2-chlorobenzyl Alcohol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | DMSO, Acetone, THF, Ethyl Acetate | High to Moderate | Solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Dipole-dipole interactions are significant. Solubility may be slightly lower than in protic solvents of similar polarity. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The large, nonpolar halogenated ring will interact favorably with these solvents. However, the energetic penalty of breaking the solute's crystal lattice and solvating the polar hydroxyl group is higher, likely leading to lower solubility compared to polar solvents. Solubility in hexane is expected to be the lowest in this class. |

| Aqueous | Water, Buffers | Insoluble | The large, lipophilic aromatic portion of the molecule dominates, preventing dissolution in the highly polar, hydrogen-bonded network of water.[3] |

Experimental Protocol for Thermodynamic Solubility Determination

For applications requiring precise solubility values (e.g., formulation, reaction stoichiometry), experimental determination is essential. The shake-flask method is the definitive technique for measuring thermodynamic equilibrium solubility.[5][8]

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the clarified, saturated solution is then quantified, typically by HPLC.

Materials and Equipment

-

5-Bromo-2-chlorobenzyl alcohol (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or shaker bath with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 5-Bromo-2-chlorobenzyl alcohol to a vial. An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is sufficient.

-

Accurately add a known volume of the test solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium. For crystalline solids, this is typically 24 to 48 hours. A preliminary time-course study can be run to confirm the time to equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.

-

To remove all undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Self-Validating Check: The presence of a solid pellet post-centrifugation confirms that a saturated solution was achieved.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column) for 5-Bromo-2-chlorobenzyl alcohol.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Analyze the diluted sample solutions by HPLC.

-

Calculate the concentration of the saturated solution by applying the dilution factor to the concentration determined from the calibration curve.

-

Figure 2: Experimental workflow for determining the thermodynamic solubility of 5-Bromo-2-chlorobenzyl alcohol using the shake-flask method.

Conclusion

While quantitative solubility data for 5-Bromo-2-chlorobenzyl alcohol is not widely published, a robust, inferred profile can be developed based on its molecular structure and the fundamental principle of "like dissolves like." It is predicted to have high solubility in polar organic solvents (both protic and aprotic) and moderate to low solubility in nonpolar solvents, with negligible solubility in aqueous systems. For research and development requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for experimental determination. This guide equips scientists with both the predictive framework and the practical methodology to effectively utilize 5-Bromo-2-chlorobenzyl alcohol in their work.

References

-

ChemBK. 5-Bromo-2-chlorobenzyl alcohol.[Link]

-

Solubility of Things. Benzyl alcohol.[Link]

-

Hongsheng Sci-Tech Development Co. Ltd. 5-Bromo-2-chlorobenzyl alcohol,149965-40-2 manufacture.[Link]

-

Wikipedia. Benzyl alcohol.[Link]

-

PubChem. Benzyl Alcohol.[Link]

-

Rowan Scientific. Predicting Solubility.[Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.[Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[Link]

-

Chromatography Forum. how can i test the solubility in hplc please ?[Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.[Link]

-

PubChem. (5-Bromo-2-chlorophenyl)methanol.[Link]

-

The Japanese Pharmacopoeia. Benzyl Alcohol.[Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules.[Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 5-Bromo-2-chlorobenzyl alcohol,149965-40-2 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 8. 5-Bromo-2-chlorobenzyl alcohol 97 149965-40-2 [sigmaaldrich.com]

Technical Guide: An In-Depth Analysis of the ¹H NMR Spectrum of 5-Bromo-2-chlorobenzyl alcohol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-chlorobenzyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the principles behind the spectral features, offers a field-proven experimental protocol, and provides a detailed interpretation of the expected spectrum, grounding all claims in authoritative scientific principles.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets.[3][4] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation induces transitions between these levels, generating a signal that is processed into an NMR spectrum.[1][5]

For a molecule like 5-Bromo-2-chlorobenzyl alcohol, ¹H NMR is indispensable. It allows for the unambiguous confirmation of the compound's identity and purity by providing precise information about the number of different types of protons, their electronic environments, their relative numbers, and their spatial relationships through spin-spin coupling.[2][6]

Predicted ¹H NMR Spectrum Analysis

The structure of 5-Bromo-2-chlorobenzyl alcohol dictates a unique ¹H NMR spectrum. The key to interpretation lies in understanding how the substituents on the benzene ring—a bromine atom, a chlorine atom, and a hydroxymethyl group—influence the electronic environment of each proton.

Chemical Environment and Expected Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[7][8]

-

Aromatic Protons (H-3, H-4, H-6): These protons resonate in the typical aromatic region of 6.5-8.5 ppm.[9]

-

The chlorine atom at position 2 is an electron-withdrawing group due to its electronegativity, which deshields nearby protons.

-

The bromine atom at position 5 is also electron-withdrawing.

-

The hydroxymethyl group (-CH₂OH) at position 1 is a weakly electron-donating group.

-

H-6: This proton is ortho to the bromine atom and meta to the chlorine atom. It is expected to be the most downfield of the aromatic protons due to the influence of the adjacent halogens.

-

H-4: This proton is ortho to the bromine and meta to the hydroxymethyl group. Its chemical shift will be influenced by both.

-

H-3: This proton is ortho to the chlorine and the hydroxymethyl group. It is expected to be influenced significantly by the deshielding effect of the adjacent chlorine.

-

-

Benzylic Protons (-CH₂OH): The two protons of the methylene group are attached to a carbon adjacent to the aromatic ring and an oxygen atom. This environment places their signal in the range of 4.5-5.0 ppm.[8]

-

Hydroxyl Proton (-OH): The chemical shift of the alcohol proton is highly variable and depends on factors like solvent, concentration, and temperature. It can appear as a broad or sharp signal anywhere from ~1.5 to 5.0 ppm or even higher. Its signal may also be broadened due to chemical exchange.

Integration

The area under each signal in the ¹H NMR spectrum is proportional to the number of protons generating that signal.[6] For 5-Bromo-2-chlorobenzyl alcohol, the expected integration ratio will be 1:1:1:2:1, corresponding to the three unique aromatic protons (H-3, H-4, H-6), the two benzylic protons (-CH₂), and the single hydroxyl proton (-OH), respectively.

Spin-Spin Splitting (Multiplicity)

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic fields of non-equivalent neighboring protons, causing signals to split into multiple lines (multiplicity).[2][4] The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

-

Aromatic Region:

-

H-6: This proton is meta to H-4 (⁴J ≈ 2-3 Hz). It will appear as a doublet.

-

H-4: This proton is ortho to H-3 (³J ≈ 7-10 Hz) and meta to H-6 (⁴J ≈ 2-3 Hz). It will appear as a doublet of doublets.

-

H-3: This proton is ortho to H-4 (³J ≈ 7-10 Hz). It will appear as a doublet.

-

-

Benzylic and Hydroxyl Protons:

-

The two -CH₂ protons are adjacent to the -OH proton. They will likely be split by the hydroxyl proton, appearing as a doublet (if coupling occurs).

-

The -OH proton will be split by the two adjacent -CH₂ protons, appearing as a triplet.

-

Important Note: In many common NMR solvents like CDCl₃, the acidic hydroxyl proton undergoes rapid chemical exchange. This can average out the coupling, causing both the -CH₂ and -OH signals to appear as singlets. The observation of coupling to the OH proton is often dependent on using a solvent like DMSO-d₆, which forms strong hydrogen bonds and slows this exchange.

-

Summary of Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-6 (Aromatic) | ~7.6 | 1H | Doublet (d) | ⁴J ≈ 2-3 |

| H-4 (Aromatic) | ~7.4 | 1H | Doublet of Doublets (dd) | ³J ≈ 7-10, ⁴J ≈ 2-3 |

| H-3 (Aromatic) | ~7.3 | 1H | Doublet (d) | ³J ≈ 7-10 |

| -CH₂ (Benzylic) | ~4.7 | 2H | Singlet (s) or Doublet (d) | ³J(CH-OH) ≈ 5-7 (if coupled) |

| -OH (Hydroxyl) | Variable (e.g., 2.0-3.0) | 1H | Singlet (s) or Triplet (t) | ³J(CH-OH) ≈ 5-7 (if coupled) |

Experimental Protocol for Data Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Materials

-

5-Bromo-2-chlorobenzyl alcohol (5-10 mg)[10]

-

Deuterated chloroform (CDCl₃) (0.6-0.7 mL)[11]

-

5 mm NMR tube of good quality[12]

-

Glass Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug (for filtration, if needed)

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 5-Bromo-2-chlorobenzyl alcohol into a clean, dry vial. For ¹H NMR, this amount provides an excellent signal-to-noise ratio in a short time.[13]

-

Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Chloroform-d is a standard solvent for a wide range of organic compounds.[12][14]

-

Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[12]

-

Filtration (if necessary): If any solid particulates are visible, filter the solution into the NMR tube. This can be done by pushing a small plug of cotton or glass wool into a Pasteur pipette and transferring the solution through it. Particulates will disrupt the magnetic field homogeneity, leading to poor spectral quality.[10][13]

-

Transfer: Carefully transfer the clear solution into the NMR tube to a height of about 4-5 cm (approximately 0.6-0.7 mL).[10][12]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with acetone or isopropanol to remove any dust or fingerprints before inserting it into the spectrometer.[10]

Spectrometer Workflow

The following workflow describes the logical steps for acquiring the spectrum on a modern NMR spectrometer.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the structure of 5-Bromo-2-chlorobenzyl alcohol and highlights the key spin-spin coupling interactions between the aromatic protons.

Caption: Coupling relationships in the aromatic region of 5-Bromo-2-chlorobenzyl alcohol.

Conclusion

The ¹H NMR spectrum of 5-Bromo-2-chlorobenzyl alcohol is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and multiplicity patterns allows for the complete assignment of all proton signals, thereby confirming the molecular structure. By following a rigorous experimental protocol, researchers can acquire high-quality, reproducible data. This guide serves as a practical framework for both the prediction and empirical analysis of this compound, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

Principles of NMR . (n.d.). Process NMR Associates. Retrieved from [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses . (2022, January 12). Microbe Notes. Retrieved from [Link]

-

NMR Sample Preparation . (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems . (2024, February 22). Technology Networks. Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum . (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Aromatics . (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

4.7: NMR Spectroscopy . (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy . (n.d.). Wikipedia. Retrieved from [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) . (n.d.). KPU Pressbooks – Organic Chemistry I. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . (n.d.). Truman State University. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation . (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . (2021, October 6). YouTube. Retrieved from [Link]

-

Sample Preparation . (n.d.). University College London Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. Retrieved from [Link]

-

1H NMR Chemical Shift . (n.d.). Oregon State University. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. process-nmr.com [process-nmr.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. How To [chem.rochester.edu]

A Comprehensive Technical Guide to the FT-IR Analysis of 5-Bromo-2-chlorobenzyl Alcohol

This guide provides an in-depth exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Bromo-2-chlorobenzyl alcohol (C₇H₆BrClO), a key intermediate in the synthesis of various pharmaceutical compounds.[1] Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, practical methodologies, and detailed spectral interpretation for the characterization of this compound.

Introduction: The Significance of 5-Bromo-2-chlorobenzyl Alcohol and the Role of FT-IR

5-Bromo-2-chlorobenzyl alcohol is a solid, crystalline organic compound with a melting point in the range of 92-96 °C. Its molecular structure, featuring a substituted benzene ring with chloro and bromo moieties, alongside a primary alcohol group, makes it a versatile precursor in organic synthesis. The precise arrangement of these functional groups is critical to its reactivity and the properties of the resulting pharmaceutical agents.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds.[2][3] By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a unique spectral "fingerprint," allowing for the confirmation of its identity and the assessment of its purity.[2][3]

Theoretical Principles of FT-IR Spectroscopy

FT-IR spectroscopy is predicated on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that these vibrations induce a change in the molecule's dipole moment.[4][5][6]

The relationship between the vibrational frequency (ν), the bond strength (represented by the force constant, k), and the reduced mass (μ) of the bonded atoms is described by Hooke's Law for a simple harmonic oscillator:

ν = (1 / 2πc) * √(k/μ)

where c is the speed of light. This equation explains why, for instance, the strong O-H bond absorbs at a higher frequency than the C-O bond, and why bonds to heavier atoms like bromine and chlorine absorb at lower frequencies.[6]

Modern FT-IR spectrometers utilize a Michelson interferometer, which allows for the simultaneous collection of all frequencies in the infrared spectrum.[4] This results in an interferogram, which is then subjected to a mathematical operation called a Fourier Transform to yield the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[4]

Experimental Protocol: Acquiring the FT-IR Spectrum of 5-Bromo-2-chlorobenzyl Alcohol

Given that 5-Bromo-2-chlorobenzyl alcohol is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a suitable and widely used technique for obtaining a high-quality transmission spectrum.[7][8]

Sample Preparation: The KBr Pellet Method

Rationale: This method involves dispersing the solid sample within a solid matrix of KBr, which is transparent to infrared radiation in the mid-IR region. The mixture is then pressed under high pressure to form a thin, transparent pellet, allowing the IR beam to pass through. This minimizes scattering effects and produces a spectrum with well-defined absorption bands.[7][9][10]

Step-by-Step Protocol:

-

Drying: Dry a small quantity of high-purity, spectroscopic grade KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which would otherwise introduce a broad O-H absorption band in the spectrum. Store the dried KBr in a desiccator.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of 5-Bromo-2-chlorobenzyl alcohol to a fine, uniform powder. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, thoroughly grind the mixture until it is a homogenous, fine powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure of 7-10 tons for several minutes to form a transparent or semi-transparent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Experimental Workflow for KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet of 5-Bromo-2-chlorobenzyl alcohol for FT-IR analysis.

Instrumental Parameters

Rationale: The choice of instrumental parameters affects the quality and resolution of the final spectrum. A sufficient number of scans are averaged to improve the signal-to-noise ratio, and an appropriate resolution is selected to resolve key spectral features without introducing unnecessary noise.

-

Spectrometer: A Fourier-Transform Infrared Spectrometer

-

Detector: Deuterated Triglycine Sulfate (DTGS)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (for both background and sample)

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to the sample analysis to correct for atmospheric and instrumental contributions.

Spectral Interpretation and Analysis

The FT-IR spectrum of 5-Bromo-2-chlorobenzyl alcohol is characterized by a combination of absorption bands corresponding to its primary functional groups: the hydroxyl group (-OH), the aromatic ring, the C-O bond, and the carbon-halogen bonds (C-Cl and C-Br).

Molecular Structure and Key Vibrational Modes of 5-Bromo-2-chlorobenzyl Alcohol

Caption: Key functional groups and their expected vibrational frequency ranges in the FT-IR spectrum.

Detailed Peak Assignments

The following table summarizes the expected characteristic absorption bands for 5-Bromo-2-chlorobenzyl alcohol, with interpretations based on established spectroscopic principles and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Interpretation |

| 3500 - 3200 | Strong, Broad | O-H Stretching | Alcohol (-OH) | The broadness of this peak is indicative of intermolecular hydrogen bonding, which is expected for a solid-state alcohol.[1][11] |

| 3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic Ring | These absorptions are characteristic of C-H bonds on the benzene ring.[12][13] |

| 2950 - 2850 | Medium to Weak | C-H Stretching | Methylene (-CH₂-) | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene group of the benzyl alcohol moiety.[14] |

| 1600 - 1450 | Medium, Multiple Bands | C=C Stretching | Aromatic Ring | The benzene ring exhibits several characteristic in-plane stretching vibrations in this region. The specific pattern can sometimes provide information about the substitution pattern.[12][13] |

| 1260 - 1050 | Strong | C-O Stretching | Primary Alcohol | This strong absorption is characteristic of the C-O single bond in a primary alcohol.[1] |

| 850 - 550 | Strong to Medium | C-Cl Stretching | Aryl Chloride | The stretching vibration of the carbon-chlorine bond is expected in this region.[15] |

| 690 - 515 | Strong to Medium | C-Br Stretching | Aryl Bromide | The carbon-bromine bond, being weaker and involving a heavier atom than chlorine, absorbs at a lower frequency.[15] |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring | The position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, specific patterns are expected in this region. |

Quantitative Analysis Considerations

While FT-IR is predominantly a qualitative technique, it can be employed for quantitative analysis based on the Beer-Lambert Law.[16][17]

A = εbc

where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

For quantitative analysis of 5-Bromo-2-chlorobenzyl alcohol, a calibration curve would be constructed by preparing a series of KBr pellets with known concentrations of the analyte.[18] The absorbance of a characteristic, well-resolved peak (e.g., the C-O stretching band) would be plotted against concentration. The concentration of an unknown sample can then be determined from its absorbance using this calibration curve. It is crucial to maintain a consistent pellet thickness and homogeneity to ensure the validity of the Beer-Lambert Law in this solid-state measurement.[17][19]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification and quality assessment of 5-Bromo-2-chlorobenzyl alcohol. Through a systematic approach involving proper sample preparation, optimized data acquisition, and a thorough understanding of group frequencies, one can confidently identify the key functional groups and confirm the molecular identity of this important pharmaceutical intermediate. The detailed spectral analysis presented in this guide provides a robust framework for researchers and scientists engaged in the development and manufacturing of pharmaceuticals derived from this compound.

References

-

Drawell, Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Retrieved from [Link]

-

T,C&A LAB, Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures. (n.d.). Retrieved from [Link]

-

University of the West Indies, St. Augustine, Trinidad and Tobago, Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

SciSpace, Quantitative analysis of a solid solution using fourier transform infrared spectrometry. (n.d.). Retrieved from [Link]

-

NIH, Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples. (2016). Retrieved from [Link]

-

Chemistry LibreTexts, 4.2: IR Spectroscopy. (2022). Retrieved from [Link]

-

Scribd, Quantitative Analysis From FTIR. (n.d.). Retrieved from [Link]

-

Rocky Mountain Labs, What sample is needed for FTIR?. (2023). Retrieved from [Link]

-

ResearchGate, How can i use FT- IR spectroscopy in quantitative analysis?. (2015). Retrieved from [Link]

-

Innovatech Labs, FTIR Analysis Sampling Techniques. (2011). Retrieved from [Link]

-

ResearchGate, FTIR spectra of corresponding products for each alcohol: (a).... (n.d.). Retrieved from [Link]

-

ResearchGate, FT-IR spectra [I] of benzyl alcohol by itself and benzyl alcohol adsorbed on TiO2. (n.d.). Retrieved from [Link]

-

Tute Bucket, What is the basic principle of FTIR spectroscopy?. (2024). Retrieved from [Link]

-

FindLight, FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019). Retrieved from [Link]

-

Michigan State University Department of Chemistry, Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Thieme, 10 Typical IR Absorptions of Aromatic Compounds. (n.d.). Retrieved from [Link]

-

Solubility of Things, Principles of IR Spectroscopy. (n.d.). Retrieved from [Link]

-

Spectroscopy Online, Halogenated Organic Compounds. (2023). Retrieved from [Link]

-

ResearchGate, FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),.... (n.d.). Retrieved from [Link]

-

University of Colorado Boulder, Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

SpectraBase, Benzyl alcohol - Optional[FTIR] - Spectrum. (n.d.). Retrieved from [Link]

-

NIST WebBook, Benzyl alcohol. (n.d.). Retrieved from [Link]

-

NIST WebBook, 5-Bromo-2-chlorobenzoic acid. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts, 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Retrieved from [Link]

-

OpenStax, 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

NIST WebBook, Quantitative Infrared Database. (n.d.). Retrieved from [Link]

-

OpenStax, 15.7 Spectroscopy of Aromatic Compounds. (2023). Retrieved from [Link]

-

University of California, Davis, IR Absorption Table. (n.d.). Retrieved from [Link]

-

ResearchGate, FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol.... (n.d.). Retrieved from [Link]

-

ResearchGate, FTIR spectrum of 2-Bromobenzyl alcohol. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts, 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Retrieved from [Link]

-

NIST WebBook, 2-Bromo-5-fluorobenzyl alcohol, bromomethyldimethylsilyl ether. (n.d.). Retrieved from [Link]

-

NIST WebBook, Benzenemethanol, 4-bromo-. (n.d.). Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. tutebucket.com [tutebucket.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. jascoinc.com [jascoinc.com]

- 5. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]